molecular formula C10H17Cl2N3O B2641034 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride CAS No. 1707713-93-6

4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride

Cat. No.: B2641034
CAS No.: 1707713-93-6
M. Wt: 266.17
InChI Key: ZMPGWLZJOWMPGW-UHFFFAOYSA-N
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Description

4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride is a chemical compound with the molecular formula C10H17Cl2N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride typically involves the reaction of 4-methyl-6-hydroxypyrimidine with piperidine under specific conditions. The hydroxyl group of the pyrimidine is substituted by the piperidin-3-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF are common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-3-yloxy group can enhance binding affinity and specificity, making it a valuable component in drug design. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-(piperidin-3-yloxy)pyrimidine
  • 4-Methyl-6-(piperidin-3-yloxy)pyrimidine monohydrochloride
  • 4-Methyl-6-(piperidin-3-yloxy)pyrimidine trihydrochloride

Uniqueness

4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride is unique due to its specific dihydrochloride form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain applications where these properties are critical .

Properties

IUPAC Name

4-methyl-6-piperidin-3-yloxypyrimidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c1-8-5-10(13-7-12-8)14-9-3-2-4-11-6-9;;/h5,7,9,11H,2-4,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPGWLZJOWMPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OC2CCCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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